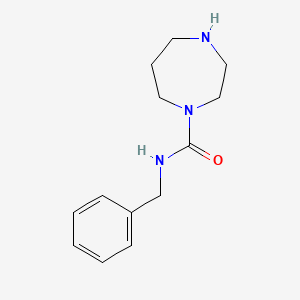

N-Benzyl-1,4-diazepane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(16-9-4-7-14-8-10-16)15-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJVAJNXSDGYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 1,4 Diazepane 1 Carboxamide

Established Synthetic Routes to the 1,4-Diazepane Core and Related Structures

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis is a topic of significant interest due to the prevalence of this scaffold in medicinally important compounds. Various strategies have been developed to construct this heterocyclic system, ranging from classical cyclization methods to modern multicomponent reactions.

Cyclization Strategies for Diazepane Ring Formation

The formation of the 1,4-diazepane ring is often achieved through intramolecular cyclization reactions. One common approach involves the reaction of a suitably functionalized diamine with a dielectrophile. For instance, the condensation of a 1,3-diaminopropane derivative with a component containing two leaving groups at appropriate positions can lead to the formation of the seven-membered ring.

Another powerful technique is the intramolecular Fukuyama-Mitsunobu cyclization. This method has been successfully employed in the synthesis of chiral 1,4-diazepanes, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for certain kinase inhibitors. researchgate.net The synthesis commences from a commercially available chiral amino alcohol, which is converted to a nosyl-protected diamino alcohol. Subsequent intramolecular cyclization proceeds smoothly to yield the core diazepane ring. researchgate.net

Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates represents another sophisticated strategy for constructing benzodiazepine (B76468) frameworks, which are structurally related to 1,4-diazepanes. nih.gov This reaction proceeds via the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by an amide nitrogen to form the seven-membered ring. nih.gov

N-Alkylation and Amidation Approaches in Scaffold Assembly

The functionalization of the nitrogen atoms of the 1,4-diazepane ring is crucial for modulating the biological activity of its derivatives. N-alkylation and N-amidation are fundamental transformations in this context.

N-Alkylation: The introduction of an N-benzyl group is a common modification. This can be achieved through several methods:

Direct Alkylation: This involves the reaction of a 1,4-diazepane with a benzyl (B1604629) halide, such as benzyl bromide or chloride, typically in the presence of a base like potassium carbonate or sodium hydride. The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, and the reaction temperature can influence the efficiency of the reaction.

Reductive Amination: This widely used method involves the condensation of 1,4-diazepane with benzaldehyde to form an imine or aminal intermediate, which is then reduced in situ. royalsocietypublishing.orgnih.gov Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). royalsocietypublishing.orgnih.gov This one-pot procedure is often efficient and provides good yields. For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines utilizes a carbonyl amine condensation followed by reductive amination with sodium borohydride. royalsocietypublishing.orgnih.gov

N-Amidation: The formation of an amide bond at one of the nitrogen atoms of the diazepane ring is another key functionalization step. This can be accomplished by reacting the diazepane with a suitable acylating agent. For instance, the synthesis of novel 1,4-diazepane-based sigma receptor ligands has been achieved by treating 1-benzyl-1,4-diazepane with various aroyl chlorides. The direct amidation of carboxylic acids with amines, including cyclic secondary amines, can also be facilitated by reagents like B(OCH₂CF₃)₃, which often allows for simple product purification. acs.orgnih.gov

Table 1: Comparison of N-Alkylation Methods for 1,4-Diazepanes

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Alkylation | 1,4-Diazepane, Benzyl halide (e.g., BnBr, BnCl), Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, ACN), Room temperature to reflux | Straightforward, readily available reagents | Potential for over-alkylation, may require harsher conditions |

| Reductive Amination | 1,4-Diazepane, Benzaldehyde, Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Solvent (e.g., MeOH, DCM), Room temperature | One-pot procedure, generally high yields, milder conditions | Formation of imine/aminal intermediate required |

Multicomponent Reactions (MCRs) for Diazepane Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic systems like diazepanes in a single step from three or more starting materials. mdpi.comnih.gov This approach offers advantages in terms of atom economy, reduced synthesis time, and the ability to generate diverse molecular libraries.

One notable example is the rhodium-catalyzed multicomponent [5 + 2] cycloaddition reaction. This method allows for the formation of biologically active 1,4-diazepine compounds from the reaction of pyridines and 1-sulfonyl-1,2,3-triazoles, which generate air-stable azomethine ylides as intermediates. acs.org Ugi and Ugi-type reactions are also prominent in the synthesis of benzodiazepines, which can be subsequently transformed into various diazepine (B8756704) derivatives. nih.gov These reactions efficiently assemble complex molecular scaffolds that can be further elaborated. nih.gov

Targeted Synthesis of N-Benzyl-1,4-diazepane-1-carboxamide

The synthesis of the target molecule, this compound, typically proceeds in a two-step sequence: first, the preparation of N-benzyl-1,4-diazepane, followed by the introduction of the carboxamide group at the N1 position.

A plausible synthetic route would first involve the N-benzylation of 1,4-diazepane using either direct alkylation with a benzyl halide or reductive amination with benzaldehyde, as previously described. Once N-benzyl-1,4-diazepane is obtained, the subsequent step is the introduction of the carboxamide functionality. A common method to achieve this is through the reaction of the secondary amine of N-benzyl-1,4-diazepane with an isocyanate or a related reagent. The reaction of a secondary amine with an isocyanate typically yields a substituted urea, which in this case would be the desired this compound.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

For the initial N-benzylation step , key parameters to consider include:

Stoichiometry of reactants: The molar ratio of the diazepane to the benzylating agent and the base can significantly impact the reaction outcome, particularly in preventing di-benzylation.

Choice of base and solvent: The strength of the base and the polarity of the solvent can influence the reaction rate and selectivity.

Temperature and reaction time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of side products.

For the subsequent N-carboxamidation step , optimization would focus on:

Reaction temperature: The reaction of amines with isocyanates is often exothermic and may require cooling to control the reaction rate and prevent side reactions.

Solvent: An inert solvent is typically used to facilitate the reaction and control the concentration of the reactants.

Reaction time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

Table 2: General Parameters for Optimization of N-Acylation Reactions

| Parameter | Considerations | Typical Conditions |

| Acylating Agent | Reactivity of acyl chloride vs. anhydride | 1.0 - 1.2 equivalents |

| Base | Stoichiometry, strength (e.g., triethylamine, pyridine) | 1.0 - 2.0 equivalents |

| Solvent | Aprotic solvents (e.g., DCM, THF, DMF) | Anhydrous conditions |

| Temperature | 0 °C to room temperature | Dependent on substrate reactivity |

| Reaction Time | Monitored by TLC or LC-MS | 1 - 24 hours |

Protecting Group Strategies and Deprotection Protocols

The synthesis of complex molecules often requires the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing undesired side reactions. In the context of this compound synthesis, the secondary amine within the diazepane ring is a key site that frequently necessitates protection. The selection of an appropriate protecting group is contingent upon the stability required for subsequent reaction steps and the ease of its eventual removal.

A prevalent protecting group for the N4-amine of the diazepane moiety is the tert-butoxycarbonyl (Boc) group. Its introduction is typically achieved by reacting the N-benzyl-1,4-diazepane precursor with di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is favored for its robustness under a variety of non-acidic reaction conditions. Deprotection is readily accomplished under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) , or with hydrochloric acid (HCl) in dioxane.

The choice between these and other protecting groups is a critical aspect of the synthetic strategy. For instance, if the planned synthetic route involves strongly basic conditions, the base-stable Boc group would be a more suitable choice than an ester-based protecting group. Conversely, if a hydrogenation step is already planned for another transformation within the molecule, the use of a Cbz group might be strategically avoided to prevent its premature removal.

Table 1: Common Protecting Groups and Deprotection Protocols

| Protecting Group | Reagent for Introduction | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H₂, Palladium on carbon (Pd/C) |

Derivatization and Functionalization of this compound

The scaffold of this compound presents several opportunities for chemical modification, enabling the creation of a diverse array of derivatives. These modifications can be targeted at three primary locations: the benzyl moiety, the carboxamide group, and the diazepane ring itself.

Modification of the Benzyl Moiety and Aromatic Substituents

The phenyl ring of the benzyl group serves as a versatile platform for introducing various substituents through established aromatic substitution reactions. Standard electrophilic aromatic substitutions such as nitration (using a mixture of nitric acid and sulfuric acid ), halogenation, and Friedel-Crafts reactions can be employed to functionalize the ring. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents. For instance, nitration can introduce a nitro group, which can then be reduced to an amine, providing a handle for further functionalization through amide or sulfonamide bond formation.

Modern cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring, typically starting from a halogenated precursor. These reactions allow for the introduction of a wide range of alkyl, aryl, and heteroaryl groups.

Substituent Variation on the Carboxamide Group

The carboxamide functional group can also be a site for derivatization. While N-alkylation or N-arylation of the carboxamide nitrogen is possible, a more common approach is to vary the substituent attached to the carbonyl carbon. This can be achieved by synthesizing analogues starting from N-benzyl-1,4-diazepane and reacting it with different isocyanates or carbamoyl chlorides.

Alternatively, the existing carboxamide can be hydrolyzed to the corresponding amine, which can then be re-acylated using a variety of acyl chlorides or carboxylic acids (in the presence of a coupling agent) to install different acyl groups.

Transformations at the Diazepane Ring Positions

The N4-position of the diazepane ring is a prime location for introducing new functional groups, typically after the removal of a protecting group. This secondary amine can undergo alkylation with alkyl halides or be modified through reductive amination with aldehydes or ketones. Furthermore, acylation at this position with acyl chlorides or anhydrides can introduce a diverse range of substituents.

While less common, more complex transformations of the diazepane ring, such as ring expansions or contractions, can be envisioned through multi-step synthetic sequences. Functionalization of the carbon backbone of the diazepane ring is also possible, for example, through deprotonation with a strong base followed by reaction with an electrophile, though this can present challenges with selectivity.

Table 2: Overview of Derivatization Strategies

| Modification Site | Type of Reaction | Typical Reagents/Conditions | Resulting Functional Groups |

|---|---|---|---|

| Benzyl Moiety | Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Benzyl Moiety | Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Benzyl Moiety | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl |

| Carboxamide Group | N-Substitution | Isocyanates or Acyl Chlorides | Varied N-substituents |

| Diazepane Ring (N4) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | -N-Alkyl |

| Diazepane Ring (N4) | Acylation | Acyl chloride, base | -N-Acyl |

Mechanistic Insights into Key Synthetic Reactions

The synthesis and derivatization of this compound involve several fundamental organic reactions with well-elucidated mechanisms. The construction of the core N-benzyl-1,4-diazepane structure can be achieved through the reductive amination of a suitable dialdehyde or diketone with N-benzylethylenediamine . This reaction proceeds through the initial formation of an imine or Schiff base, which is then reduced in situ by a hydride source such as sodium borohydride or sodium triacetoxyborohydride .

The introduction of the carboxamide group at the N1-position is often accomplished by reacting N-benzyl-1,4-diazepane with an isocyanate. This reaction occurs via a nucleophilic attack of the diazepane nitrogen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the stable carboxamide product. An alternative two-step method involves the reaction with phosgene or a phosgene equivalent to form an intermediate carbamoyl chloride, which is then reacted with ammonia or an appropriate amine.

For the functionalization of the benzyl group, electrophilic aromatic substitution reactions proceed through the formation of a cationic intermediate known as a sigma complex or arenium ion. The regiochemical outcome of these reactions is dictated by the electronic nature of the substituents already present on the aromatic ring. In the case of palladium-catalyzed cross-coupling reactions, the mechanism is generally understood to involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. The choice of ligands coordinated to the palladium center is critical for the efficiency and success of these transformations. A thorough understanding of these reaction mechanisms is paramount for optimizing reaction conditions, anticipating potential byproducts, and designing innovative synthetic pathways to novel derivatives.

Advanced Spectroscopic and Structural Analysis of N Benzyl 1,4 Diazepane 1 Carboxamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of N-Benzyl-1,4-diazepane-1-carboxamide in solution. The inherent flexibility of the seven-membered diazepine (B8756704) ring, coupled with the presence of the benzyl (B1604629) and carboxamide groups, gives rise to complex conformational isomerism that can be effectively probed by NMR methods.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the covalent framework of this compound, a combination of two-dimensional (2D) NMR experiments is essential.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY spectra would be instrumental in tracing the proton-proton connectivities within the diazepine ring and the benzyl group. For instance, the benzylic protons would show a correlation to the adjacent aromatic protons on the phenyl ring. Similarly, the protons of the ethylenediamine (B42938) backbone of the diazepine ring would exhibit cross-peaks, allowing for sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, primarily ¹³C in this context. This provides a direct link between each proton and the carbon to which it is bonded. The HSQC spectrum would clearly distinguish the methylene (B1212753) carbons of the diazepine ring from the aromatic methine carbons of the benzyl group based on their distinct proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. This technique is particularly powerful for piecing together different molecular fragments and for assigning quaternary carbons, which are not observable in HSQC. For this compound, HMBC correlations would be expected between the benzylic protons and the quaternary carbon of the phenyl ring, as well as between the protons on the diazepine ring and the carbonyl carbon of the carboxamide group.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Benzyl CH₂ | Aromatic CH | Benzyl CH₂ | Aromatic C (ipso, ortho), Diazepine C |

| Aromatic CH | Adjacent Aromatic CH | Aromatic CH | Aromatic C |

| Diazepine CH₂ | Adjacent Diazepine CH₂ | Diazepine CH₂ | Adjacent Diazepine C, Carbonyl C |

| NH (carboxamide) | - | - | Carbonyl C |

Variable-Temperature NMR for Dynamic Processes

The seven-membered diazepine ring is known to exist in various conformations, such as boat and twist-boat, which can interconvert at room temperature. researchgate.net This dynamic process, often referred to as ring inversion, can lead to broadened signals in the NMR spectrum. Variable-temperature (VT) NMR is a powerful technique to study such dynamic equilibria. ox.ac.uknih.gov

By lowering the temperature, the rate of conformational exchange can be slowed down on the NMR timescale. uwo.ca This would result in the decoalescence of the broad signals into sharp, distinct peaks for each conformer. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the ring inversion can be calculated. Conversely, increasing the temperature can lead to the coalescence of signals as the exchange rate increases. nih.gov For this compound, VT-NMR studies would provide critical insights into the flexibility of the diazepine ring and the energetic landscape of its conformational isomers. researchgate.net

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for the analysis of polar and thermally labile molecules like this compound. nih.gov

ESI-MS: This technique is particularly well-suited for polar molecules and typically produces protonated molecules [M+H]⁺ in the positive ion mode. Given the presence of basic nitrogen atoms in the diazepine ring, this compound is expected to ionize efficiently by ESI.

APCI-MS: APCI is another effective ionization method, especially for less polar compounds. nih.gov It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. For the target molecule, APCI would also likely yield the protonated molecule [M+H]⁺. The choice between ESI and APCI would depend on the specific sample matrix and the desired sensitivity. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl group, the carboxamide moiety, and the diazepine ring. The most common fragmentation would be the loss of the benzyl group, leading to a prominent ion at m/z corresponding to the protonated 1,4-diazepane-1-carboxamide (B3372756) core. Further fragmentation of the diazepine ring could also be observed.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Fragment |

| 234.16 | 91.05 | C₁₀H₁₃N₂O | Benzyl cation |

| 234.16 | 143.10 | C₇H₇ | 1,4-Diazepane-1-carboxamide cation |

| 234.16 | 191.15 | C₂H₃NO | Loss of carboxamide group |

| 143.10 | 86.09 | C₂H₅N₂ | Fragmentation of diazepine ring |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Although specific crystallographic data for this compound is not publicly available, analysis of related structures, such as N-benzyl-1,4-dihydronicotinamide, provides insights into the potential solid-state conformation. nih.gov It is anticipated that the crystal structure would reveal the preferred conformation of the diazepine ring, which is often a distorted boat or twist-boat form.

Furthermore, X-ray crystallography would illuminate the intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding involving the N-H of the carboxamide group and the nitrogen atoms of the diazepine ring would likely play a significant role in stabilizing the crystal lattice. Pi-pi stacking interactions between the benzyl groups of adjacent molecules could also be a prominent feature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of its analogues provides significant insights into the likely solid-state conformation.

Studies on various N,N-disubstituted-1,4-diazepane derivatives reveal that the seven-membered diazepane ring is flexible and can adopt several conformations, with the twist-chair, chair, and twist-boat being the most common. nih.govresearchgate.net For instance, the X-ray crystallographic analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists showed a low-energy conformation featuring a twist-boat ring structure. nih.gov In another example, a 1,4-diazepan-5-one (B1224613) derivative, which contains a carbonyl group similar to the carboxamide in the title compound, was found to adopt a chair conformation. nih.gov

The conformation of the diazepane ring is influenced by the nature and position of its substituents. In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopted a chair conformation where the bulky 4-chlorophenyl groups were in equatorial positions to minimize steric hindrance. nih.gov The geometry at the nitrogen atoms is also a key structural feature; in the same study, the sum of the bond angles around the N1 atom was 332.2°, indicating a pyramidal geometry. nih.gov

Below is a representative data table of crystallographic parameters for an analogue, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which illustrates the type of data obtained from single-crystal X-ray diffraction.

| Parameter | Value for Analogue nih.gov |

| Molecular Formula | C₁₉H₂₀Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.012(2) |

| b (Å) | 16.598(4) |

| c (Å) | 10.358(2) |

| α (°) | 90 |

| β (°) | 104.994(15) |

| γ (°) | 90 |

| Volume (ų) | 1829.4(6) |

| Z | 4 |

| Diazepane Ring Conformation | Chair |

This interactive table provides crystallographic data for an analogue of this compound.

Crystal Packing and Hydrogen Bonding Networks

The supramolecular architecture of molecular crystals is governed by intermolecular interactions, primarily hydrogen bonding and van der Waals forces. In the case of this compound, the carboxamide group (-CONH₂) is expected to be a key player in forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Analysis of related structures supports this hypothesis. For example, the crystal structure of benznidazole, a compound containing both an amide group and a benzyl group, reveals strong intermolecular hydrogen bonds between the amide (NH) and carbonyl (C=O) groups, which are crucial for its crystal packing. nih.gov Similarly, in the crystal of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the molecules form dimers through intermolecular N—H⋯O hydrogen bonds, creating a distinct R²₂(8) graph-set motif. nih.gov

The presence of the benzyl group can also lead to π-π stacking interactions, further stabilizing the crystal lattice. In some N,N-disubstituted-1,4-diazepane antagonists, an intramolecular π-stacking interaction was observed. nih.gov The packing of molecules in the crystal of an N8-type energetic compound with amide groups is stabilized by numerous strong intermolecular hydrogen bonds, highlighting the importance of this functional group in defining the crystal structure. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

For this compound, the vibrational spectra would be characterized by bands corresponding to the vibrations of the benzyl group, the diazepane ring, and the carboxamide moiety.

Key Vibrational Modes Expected for this compound:

Benzyl Group: The benzyl group would exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Intense bands for monosubstituted benzenes are typically observed around 1604, 1588, 1029, and 1001 cm⁻¹. aip.org

Carboxamide Group: This group is expected to show several distinct bands. The N-H stretching vibrations of the amide would appear in the region of 3500-3300 cm⁻¹. nih.gov The C=O stretching vibration (Amide I band) is typically strong in the IR spectrum and is expected in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1650-1580 cm⁻¹.

Diazepane Ring: The C-N stretching vibrations of the diazepane ring would be expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. The CH₂ groups of the ring will show stretching vibrations in the 2950-2850 cm⁻¹ range and various bending (scissoring, wagging, twisting, and rocking) vibrations at lower frequencies.

The following table summarizes expected and observed vibrational frequencies for functional groups found in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected/Observed Frequency (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3395 (calculated monomer), 3277 (observed IR) | nih.gov |

| Aromatic C-H | Stretching | 3058 | aip.org |

| Aliphatic C-H | Stretching | ~2950-2850 | |

| Amide C=O | Stretching (Amide I) | ~1680-1630 | nih.gov |

| Amide N-H | Bending (Amide II) | ~1650-1580 | nih.gov |

| Aromatic C=C | Stretching | 1604, 1588 | aip.org |

| C-N | Stretching | ~1250-1020 | |

| Benzene (B151609) Ring | In-plane bending | 1029 | aip.org |

| Benzene Ring | Ring breathing | 1001 | aip.org |

This interactive table presents a summary of key vibrational frequencies for the functional groups present in the title compound and its analogues.

The precise positions of these bands, particularly the N-H and C=O stretching frequencies, are sensitive to the extent and nature of hydrogen bonding within the crystal lattice. A shift to lower frequencies (red shift) for these bands is indicative of strong intermolecular hydrogen bonding. nih.gov

Computational and Theoretical Investigations of N Benzyl 1,4 Diazepane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of a molecule in its ground state. rsdjournal.org These methods solve approximations of the Schrödinger equation to determine electronic structure and related characteristics, providing insights that are often complementary to experimental data. rsdjournal.orgals-journal.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. A key component of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). als-journal.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and a greater ease of electronic excitation. nih.gov

For N-Benzyl-1,4-diazepane-1-carboxamide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyl (B1604629) ring and the nitrogen atoms of the diazepane ring, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carboxamide group, particularly the π* antibonding orbital of the carbonyl (C=O) group, which acts as an electron acceptor. yale.edu The interaction between the nitrogen lone pair and the carbonyl π* orbital is a classic feature of amides that influences their structure and reactivity. yale.edu DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are employed to compute these orbital energies and visualize their distributions. nih.gov

Illustrative Data Table for FMO Analysis: This table presents representative data types obtained from quantum chemical calculations for similar molecules and is for illustrative purposes only.

| Computational Parameter | Representative Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |

Energy Minimization and Conformational Landscape Mapping

Due to the presence of the seven-membered diazepane ring, this compound is conformationally flexible. Seven-membered rings can adopt several low-energy conformations, such as chair, boat, and twist forms. researchgate.netresearchgate.net Computational energy minimization is used to identify the most stable three-dimensional structure (the global minimum) and other low-energy local minima. nih.gov

The process involves starting with an initial guess of the molecular geometry and iteratively adjusting atomic coordinates to find a structure with the lowest potential energy. This exploration of various stable and transition-state structures maps out the molecule's "conformational landscape." nih.gov The relative energies of these conformers are crucial, as the population of each conformer at a given temperature depends on its Boltzmann-weighted energy. The presence of the bulky N-benzylcarboxamide substituent will significantly influence the conformational preferences of the diazepane ring, likely favoring conformations that minimize steric hindrance. dalalinstitute.com Methods like the B3LYP functional are well-suited for optimizing geometries and calculating relative conformational energies. nih.gov

Illustrative Table of Conformational Analysis: This table illustrates the types of results from a conformational analysis. The conformers and energies are hypothetical.

| Conformer (Diazepane Ring) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Twist-Chair (TC) | 0.00 | Global minimum, lowest energy state. |

| Chair (C) | 1.25 | Higher energy due to steric interactions. |

| Twist-Boat (TB) | 2.50 | A potential intermediate in conformational changes. |

| Boat (B) | 3.80 | Higher energy, often a transition state. dalalinstitute.com |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to interpret and validate experimental data. als-journal.com

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted. semanticscholar.org This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the amide group (Amide I band), the N-H bend/C-N stretch (Amide II band), and C-H stretches of the benzyl and diazepane rings. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). researchgate.net These values can be converted into chemical shifts (δ), providing a theoretical NMR spectrum that can be compared directly with experimental results to aid in structure elucidation. mdpi.com

Illustrative Table of Predicted Vibrational Frequencies: This table shows examples of predicted IR frequencies and their assignments. Frequencies are often scaled to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 | 3300-3500 |

| Aromatic C-H Stretch | 3050 | 3000-3100 |

| Aliphatic C-H Stretch | 2940 | 2850-3000 |

| Amide C=O Stretch (Amide I) | 1675 | 1630-1695 semanticscholar.org |

| Amide N-H Bend (Amide II) | 1540 | 1510-1570 semanticscholar.org |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Dynamics

While quantum calculations excel at describing static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time, typically from picoseconds to microseconds. mdpi.comnih.gov

Solvent Effects on Molecular Conformations

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model these effects by surrounding the solute (this compound) with a large number of solvent molecules (e.g., water). The interactions between the solute and solvent, such as hydrogen bonding between the amide/amine groups and water, can stabilize certain conformations over others. For example, in a polar solvent like water, conformations that expose the polar amide group to the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular interactions might become more dominant. Constant-pH MD simulations can also be used to model how the protonation states of the diazepane nitrogens change with pH, which would in turn affect conformation and interactions. acs.org

Dynamic Behavior in Biological Microenvironments

MD simulations are invaluable for predicting how a drug-like molecule might behave in a complex biological setting, such as near a cell membrane or in the binding pocket of a protein. mdpi.comacs.org By constructing a simulation system that includes the molecule and a model of the biological environment (e.g., a lipid bilayer or a target protein), researchers can observe the dynamic process of interaction. mdpi.comacs.org

For this compound, simulations could explore:

Membrane Permeation: How the molecule orients and diffuses within a lipid bilayer, providing insight into its ability to cross biological membranes. mdpi.com

Protein-Ligand Binding: The dynamic changes in the molecule's conformation as it approaches and binds to a target protein. This can reveal key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking of the benzyl ring) that are critical for binding affinity and specificity. nih.gov

Conformational Plasticity: How the flexible diazepane ring adapts its shape to fit within a constrained binding site, a process that is difficult to capture with static models. mdpi.com

These simulations provide a mechanistic understanding at the atomic level, guiding the design and optimization of molecules for specific biological functions. acs.orgmdpi.com

Molecular Docking Studies and Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for screening large libraries of compounds and for predicting the binding mode of a ligand with a protein of known three-dimensional structure. nih.govacs.org In the context of this compound, molecular docking studies would be pivotal in elucidating its potential biological targets and its mechanism of action at a molecular level. Such studies can provide insights into the binding affinity, orientation, and interactions of the compound within the active site of a receptor.

Ligand-Protein Interaction Profiling and Hotspot Identification

Ligand-protein interaction profiling is a critical step that follows molecular docking. It involves a detailed analysis of the non-covalent interactions between the ligand (this compound) and the amino acid residues of the target protein. These interactions primarily include hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. Identifying these interaction "hotspots" is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

For a molecule like this compound, the benzyl group could engage in π-π stacking or hydrophobic interactions within a hydrophobic pocket of the binding site. nih.gov The carboxamide moiety is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov The diazepane ring, with its flexible conformation, can adapt to the topology of the binding site, and its nitrogen atoms may also participate in hydrogen bonding or ionic interactions.

A hypothetical interaction profile for this compound with a target protein, based on studies of similar compounds, is presented in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |

| Hydrogen Bond | Carboxamide N-H | Asp, Glu (Side chain carboxyl) |

| Hydrogen Bond | Carboxamide C=O | Gln, Asn (Side chain amide) |

| Hydrophobic | Benzyl Ring | Phe, Tyr, Trp, Leu, Val |

| π-π Stacking | Benzyl Ring | Phe, Tyr, Trp |

| Ionic Interaction | Diazepane Nitrogen | Asp, Glu (at physiological pH) |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models can be generated based on the structure of a ligand-protein complex (structure-based) or a set of active ligands (ligand-based). nih.gov By analyzing the docked pose of this compound, key pharmacophoric features can be identified. These features represent the essential spatial arrangement of functional groups responsible for the compound's biological activity.

The key pharmacophoric features for this compound would likely include:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen.

An aromatic feature: The benzyl ring.

A hydrophobic feature: The benzyl group and parts of the diazepane ring.

A positive ionizable feature: One of the nitrogen atoms of the diazepane ring, depending on the pH.

These features, once identified and spatially defined, can be used as a 3D query to screen virtual libraries for new compounds with similar interaction capabilities but different chemical scaffolds. biorxiv.org

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Donor | Carboxamide N-H |

| Hydrogen Bond Acceptor | Carboxamide C=O |

| Aromatic Ring | Benzyl group |

| Hydrophobic Group | Benzyl group, diazepane ring carbons |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling methodologies used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov SAR provides qualitative relationships, while QSAR aims to establish mathematical models that can predict the activity of new, unsynthesized compounds. civilica.com

Ligand-Based and Structure-Based Modeling Approaches

QSAR and SAR models can be developed using two main approaches:

Ligand-Based Modeling: This approach is used when the 3D structure of the biological target is unknown. It relies on a set of molecules with known activities against the target. The models are built by finding a correlation between the physicochemical properties (descriptors) of the molecules and their biological activities. For a series of analogs of this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated and used to build a QSAR model. researchgate.net

Structure-Based Modeling: This approach is employed when the 3D structure of the target protein is available. It utilizes the information from the docked poses of the ligands in the protein's active site to derive descriptors. For instance, the interaction energies, distances to key residues, and the fit within the binding pocket can be used as descriptors in a QSAR model. This approach can provide a more detailed and mechanistically relevant understanding of the SAR. nih.gov In studies of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. nih.gov

In Silico Generation and Screening of Virtual Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net The generation and screening of virtual libraries is a powerful strategy for hit identification and lead optimization.

Starting with a lead compound like this compound, a virtual library can be generated by systematically modifying its structure. This can involve:

Substitution at various positions of the benzyl ring.

Modification of the carboxamide linker.

Substitution on the diazepane ring.

These virtual libraries can contain thousands to millions of related compounds. They are then screened in silico using the previously developed pharmacophore or QSAR models to predict their biological activity. bohrium.com This process allows for the rapid evaluation of a vast chemical space, prioritizing a smaller, more manageable number of promising compounds for synthesis and experimental testing. acs.org This significantly reduces the time and cost associated with drug discovery. researchgate.net

Molecular and Biochemical Interrogations of N Benzyl 1,4 Diazepane 1 Carboxamide Biological Interactions in Vitro Focus

Mechanism of Action Studies at the Cellular and Molecular Level (In Vitro)

Cellular Permeability and Efflux Mechanisms in In Vitro ModelsNo studies concerning the cellular permeability, uptake, or efflux of N-Benzyl-1,4-diazepane-1-carboxamide in in vitro models have been reported.

Due to the complete absence of specific research data for this compound, the generation of an article with the requested detailed scientific content and data tables is not possible at this time.

Interaction with Subcellular Organelles (e.g., mitochondria)

The interaction of small molecules with subcellular organelles is a critical aspect of pharmacological research, as these compartments orchestrate vital cellular functions. frontiersin.org Organelles such as the endoplasmic reticulum, mitochondria, and lysosomes are involved in complex communication networks that maintain cellular homeostasis, and their dysfunction is linked to various diseases. frontiersin.orgnih.gov The mitochondria, in particular, are central to cellular metabolism and energy production and are a known target for various chemical compounds.

Interactions can occur through direct binding to organelle-specific proteins or by influencing membrane dynamics and functions like calcium homeostasis. nih.gov For instance, the mitochondria-associated membrane of the ER is a critical hub for signaling and can be modulated by external compounds. nih.gov Techniques like fluorescence-based live-cell imaging and proteomics are commonly employed to study these interactions. nih.gov

While these principles are well-established, specific studies detailing the direct interaction of this compound with mitochondria or other subcellular organelles are not prominently available in the reviewed scientific literature. Research into how this specific compound might localize within the cell or affect organellar function, such as mitochondrial respiration or membrane potential, would be necessary to fully characterize its cellular mechanism of action.

Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological or pharmacological effects, such as target affinity and selectivity. nih.govchemisgroup.us Through SAR, researchers can identify key chemical moieties and structural features that are essential for the desired activity, guiding the design of more potent and selective analogs. nih.govchemisgroup.us

For heterocyclic systems like diazepanes, SAR studies often explore modifications at various positions on the rings. chemisgroup.us In the case of this compound, the key areas for modification would include the benzyl (B1604629) group, the diazepine (B8756704) ring, and the carboxamide linker.

The affinity and selectivity of a compound for its biological target can be significantly altered by introducing different substituents. Modifications to the aromatic ring of the benzyl group or substitutions on the diazepine ring can influence the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with a target protein.

For example, in studies on related 1,4-benzodiazepine (B1214927) structures, it has been noted that the diazepine ring is flexible for various structural modifications, while fewer alterations are typically made to the fused benzene (B151609) ring. chemisgroup.us Research on other N-benzyl-carboxamide derivatives has shown that changing the substituents on the benzyl group can lead to significant differences in biological activity. nih.gov For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can modulate binding affinity. The introduction of para-substituted alkylbenzyl groups in one series of N-benzyl-carboxamides led to high cytostatic action against specific cancer cell lines. nih.gov Similarly, for a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the presence of a para-F substituent on the benzyl ring resulted in the highest inhibitory activity against monoamine oxidase. nih.gov

The hypothetical impact of such modifications on this compound is summarized in the table below, based on general SAR principles.

| Modification Site | Substituent Type | Potential Impact on Activity/Selectivity | Rationale |

| Benzyl Ring (para-position) | Electron-withdrawing (e.g., -Cl, -F, -NO₂) | May increase or decrease affinity depending on the target's binding pocket. | Alters electrostatic interactions and lipophilicity. chemisgroup.us |

| Benzyl Ring (para-position) | Electron-donating (e.g., -CH₃, -OCH₃) | Can enhance binding through favorable hydrophobic or steric interactions. | Modifies electronic and steric profile. chemisgroup.us |

| Diazepine Ring | Alkyl substitution (e.g., methyl) | Could enhance lipophilicity and potentially improve cell permeability or target interaction. | Increases steric bulk and lipophilicity. chemisgroup.us |

| Carboxamide Linker | N-H to N-CH₃ modification | May alter hydrogen bonding capacity and metabolic stability. | Removes a hydrogen bond donor site. |

Many biologically active molecules are chiral, and their different stereoisomers (enantiomers or diastereomers) can exhibit markedly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For the 1,4-diazepane scaffold, substitution on the seven-membered ring can introduce chiral centers. For instance, related compounds such as (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate and (S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate are commercially available as distinct enantiomers. bldpharm.compharmaffiliates.com This highlights the potential for stereoisomerism in this class of compounds.

In Vitro Metabolic Stability Assessment (Enzymatic Degradation Pathways)

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's fate in the body. nih.gov These assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, typically from the liver. if-pan.krakow.pl The results, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), help predict in vivo pharmacokinetic parameters like bioavailability and are used to identify metabolically liable spots on the molecule. nih.govif-pan.krakow.pl

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs. if-pan.krakow.pl In a typical liver microsomal stability assay, the test compound is incubated with liver microsomes (from human or animal species) in the presence of the cofactor NADPH, which is required for CYP450 activity. if-pan.krakow.plnih.gov The concentration of the parent compound is measured over time using methods like liquid chromatography-mass spectrometry (LC-MS). if-pan.krakow.pl

The rate of disappearance of the compound is used to calculate its metabolic stability. nih.gov Compounds are often categorized as having low, medium, or high clearance. For example, a common classification might define compounds with a half-life of less than 30 minutes as unstable or having high clearance. nih.gov

While specific data for this compound is not available, the table below illustrates a typical format for presenting results from such a study.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |

| t½ (min) | Data not available | Data not available | Data not available |

| CLint (μL/min/mg protein) | Data not available | Data not available | Data not available |

| Stability Classification | Data not available | Data not available | Data not available |

Identifying the major metabolites of a new chemical entity is essential for understanding its clearance mechanisms and for detecting potentially active or toxic byproducts. These studies are often conducted by incubating the compound with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry to identify the structures of the metabolic products. nih.govdiva-portal.org

For a compound like this compound, several metabolic pathways can be predicted based on its structure. Common biotransformations for similar structures include:

N-debenzylation: Cleavage of the benzyl group from the diazepine nitrogen.

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the aromatic benzyl ring or at an aliphatic position on the diazepine ring.

Amide hydrolysis: Cleavage of the carboxamide bond.

Oxidation: Formation of N-oxides or other oxidation products.

Studies on the metabolism of other benzyl-containing compounds have identified N-dealkylation and hydroxylation as major pathways. nih.gov For instance, in the metabolism of Benzyl-4CN-BUTINACA, most biotransformations occurred on the core structure and a butyl tail, with a smaller percentage happening on the benzyl head group. nih.gov

A list of potential primary metabolites for this compound is presented below, based on common metabolic reactions.

| Metabolite | Proposed Biotransformation | Expected Change in Mass |

| M1 | N-Debenzylation | -91 Da |

| M2 | Monohydroxylation (Benzyl Ring) | +16 Da |

| M3 | Monohydroxylation (Diazepane Ring) | +16 Da |

| M4 | Amide Hydrolysis | +18 Da (addition of H₂O) |

| M5 | Dihydrodiol formation | +34 Da |

Applications of N Benzyl 1,4 Diazepane 1 Carboxamide As a Synthetic Intermediate and Building Block

Role in the Construction of Advanced Heterocyclic Systems

The 1,4-diazepane nucleus is a versatile foundation for the synthesis of more complex, fused heterocyclic systems. The reactivity of the nitrogen atoms within the diazepine (B8756704) ring allows for the annulation of additional rings, leading to novel polycyclic structures with diverse chemical properties.

One common strategy involves the condensation of 1,4-diazepane derivatives with various reagents to build fused ring systems. For instance, derivatives of 4-amino-5-benzylamino-1H-pyrazole have been reacted with diarylideneketones to construct pyrazolo[3,4-b] nih.govnih.govdiazepines. mdpi.com This reaction demonstrates how a benzyl-substituted amine on a heterocyclic core can participate in the formation of a new, fused diazepine ring. mdpi.com

The synthesis of indeno-benzo nih.govnih.govdiazepines has been achieved through the reaction of ninhydrin (B49086) and cyclo-1,3-diketones with 1,2-phenylenediamine, showcasing the construction of polycyclic diazepine systems from readily available starting materials. bg.ac.rs Furthermore, the 1,4-diazepane scaffold is a key component in the synthesis of various fused heterocycles, including those combined with coumarin (B35378) and thiophene (B33073) rings. jocpr.com

Table 1: Examples of Advanced Heterocyclic Systems Derived from Diazepine Scaffolds

| Precursor Type | Reagents | Resulting Heterocyclic System | Reference |

| 4-Amino-5-benzylamino-1H-pyrazole | Diarylideneketones | Pyrazolo[3,4-b] nih.govnih.govdiazepines | mdpi.com |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | Copper catalyst | Azetidine-fused 1,4-benzodiazepines | nih.gov |

| Ninhydrin, cyclo-1,3-diketones | 1,2-Phenylenediamine | Indeno-benzo nih.govnih.govdiazepines | bg.ac.rs |

| Substituted chromeno[3,4-b]thieno[2,3-e] nih.govnih.govdiazepin-6(12H)-one | N-benzylpiperazine | Fused coumarin-thiophene-diazepine systems | jocpr.com |

Utilization in Multicomponent Reactions (MCRs) for Chemical Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of chemical libraries. The 1,4-diazepane scaffold is amenable to incorporation into MCR strategies, allowing for the creation of diverse sets of molecules for screening purposes.

One notable example is the Ugi multicomponent reaction. A two-step process involving an Ugi reaction followed by an intramolecular nucleophilic substitution has been used for the synthesis of 1-sulfonyl-1,4-diazepan-5-ones. This approach highlights the utility of building the diazepine ring system through a convergent MCR strategy.

While direct examples of N-Benzyl-1,4-diazepane-1-carboxamide in MCRs are not prevalent in the literature, the general principles of MCRs can be applied to this scaffold. For instance, the Strecker reaction, a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source, is used to synthesize α-amino acids. A variation of this reaction using N-benzyl-4-piperidinone has been employed in the synthesis of opioid analgesics, demonstrating the utility of N-benzyl heterocyclic ketones in MCRs. nih.gov This suggests that a suitably functionalized N-benzyl-1,4-diazepane derivative could be a valuable component in similar MCRs.

The Povarov reaction, another important MCR, is used to synthesize tetrahydroquinolines. This reaction can be performed as a three-component process involving an aniline, an aldehyde, and an olefin. The adaptability of MCRs allows for the incorporation of a wide variety of building blocks, and a molecule like this compound could potentially serve as a complex amine component in such reactions.

Table 2: Multicomponent Reactions Applicable to Diazepine and Related Scaffolds

| MCR Type | Key Reactants | Potential Application of Diazepine Scaffold |

| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | Synthesis of diazepanones and related structures |

| Strecker Reaction | Ketone/Aldehyde, amine, cyanide | Synthesis of α-aminonitriles from diazepine derivatives |

| Povarov Reaction | Aniline, aldehyde, olefin | Use of diazepine derivatives as complex amine components |

Development of Chemically Modified Bioconjugates for Probe Design

The development of bioconjugates, which involves linking a biomolecule (like a protein or nucleic acid) to a synthetic molecule, is a crucial area of chemical biology for creating probes and therapeutic agents. The 1,4-diazepane scaffold can serve as a core structure for such modifications.

While specific examples of bioconjugates derived from this compound are not readily found, the principles of bioconjugation can be applied to this molecule. The benzyl (B1604629) group can be functionalized to introduce reactive handles, such as alkynes or azides, which can then be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the diazepine scaffold to a biomolecule.

A relevant example is the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells. Fused benzodiazepine (B76468) derivatives have been designed as payloads for ADCs. These payloads are attached to a linker, which is then conjugated to the antibody. This demonstrates the potential of the broader benzodiazepine class of compounds in the design of sophisticated bioconjugates for therapeutic applications.

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines, which are hexadentate chelators for radiometals like 68Ga, provides another example of the functionalization of the 1,4-diazepane core. nih.gov These chelators are designed for applications in medical imaging, a field closely related to probe design. nih.gov

Scaffold for Complex Molecule Assembly

The term "scaffold" in medicinal chemistry refers to a core molecular structure that can be systematically decorated with various functional groups to create a library of related compounds. The 1,4-diazepane ring is considered a privileged scaffold because its derivatives have been found to interact with a wide range of biological targets.

The unique seven-membered ring of the diazepine scaffold provides a three-dimensional framework that can be tailored to fit into the binding sites of proteins. The N-benzyl and carboxamide groups of this compound offer points for diversification, allowing for the systematic exploration of the chemical space around the core structure.

Research has shown that the 1,4-diazepane scaffold is an effective platform for developing potent farnesyltransferase inhibitors, which are a class of anti-cancer agents. By synthesizing a library of compounds with different substituents on the 1,4-diazepane core, researchers were able to identify molecules with low nanomolar potency. This work underscores the value of the 1,4-diazepane scaffold in the assembly of complex and biologically active molecules.

Furthermore, the 1,4-diazepane moiety is present in a variety of compounds with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. researchgate.net The versatility of this scaffold makes it a cornerstone in the design and synthesis of new therapeutic agents.

Future Research Directions and Unexplored Avenues for N Benzyl 1,4 Diazepane 1 Carboxamide

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of N-Benzyl-1,4-diazepane-1-carboxamide is a critical first step for its comprehensive evaluation.

Future research in this area should focus on:

Asymmetric Synthesis: Exploring various chiral catalysts and auxiliaries to achieve high enantiomeric excess in the synthesis of the diazepane ring or during the introduction of the benzyl (B1604629) and carboxamide groups. Methods such as chiral resolution using cocrystals with chiral resolving agents, as has been applied to related diazepane intermediates, could be a viable strategy. google.com

Enzymatic Resolutions: Investigating the use of lipases or other enzymes for the kinetic resolution of racemic mixtures of this compound or its precursors.

Catalytic Asymmetric Hydrogenation: Developing catalytic systems for the asymmetric hydrogenation of unsaturated precursors to the diazepane ring, thereby establishing the desired stereocenters.

A comparative table of potential stereoselective synthetic strategies is presented below:

| Method | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High efficiency, potential for high enantioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Chiral Auxiliary | Reliable and well-established methods. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |

| Enzymatic Resolution | High selectivity, mild reaction conditions. | Substrate specificity, enzyme availability and cost. |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to predict the properties and interactions of molecules, thereby guiding experimental efforts. For this compound, computational studies can provide valuable insights into its conformational landscape and potential biological activities.

Key research avenues include:

Conformational Analysis: Performing detailed conformational searches and molecular dynamics simulations to understand the preferred three-dimensional structures of the molecule. This is crucial as the seven-membered diazepane ring can adopt multiple low-energy conformations.

Pharmacophore Modeling: Developing pharmacophore models based on the structure of this compound to identify key chemical features responsible for potential biological activity. These models can then be used for virtual screening of compound libraries to identify other potential ligands.

De Novo Design: Utilizing the scaffold of this compound as a starting point for the de novo design of new analogs with improved properties. This can involve computational techniques that suggest modifications to the core structure to enhance binding to specific targets. nih.gov

Exploration of Undiscovered Molecular Targets and Ligand Binding Profiles (In Vitro)

The 1,4-diazepane scaffold is present in a number of biologically active compounds, suggesting that this compound may also interact with various molecular targets. nih.gov A systematic in vitro screening approach is necessary to uncover its biological potential.

Future research should focus on:

Broad Target Screening: Screening the compound against a wide panel of receptors, enzymes, and ion channels to identify initial hits. This can be accomplished through collaborations with specialized screening centers.

Sigma Receptor Binding: Given that some diazepane derivatives have shown affinity for sigma receptors, investigating the binding of this compound to σ1 and σ2 receptors is a logical starting point. nih.gov

GABA Receptor Modulation: The structurally related benzodiazepines are well-known modulators of GABAA receptors. researchgate.net Investigating whether this compound exhibits similar activity is a priority.

Enzyme Inhibition Assays: Evaluating the inhibitory activity against various enzymes, such as monoamine oxidases (MAOs) and cholinesterases, which are relevant targets for neurodegenerative diseases. nih.gov

A table summarizing potential molecular targets is provided below:

| Target Class | Specific Examples | Rationale |

| Receptors | Sigma Receptors (σ1, σ2), GABAA Receptors | Structural similarity to known ligands. nih.govresearchgate.net |

| Enzymes | Monoamine Oxidases (MAO-A, MAO-B), Cholinesterases (AChE, BChE) | Potential for neuroprotective or antidepressant effects. nih.gov |

| Ion Channels | Calcium Channels, Sodium Channels | Common targets for CNS-active compounds. |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. iipseries.org The structure of this compound is well-suited for a combinatorial approach, allowing for the systematic variation of different substituents.

Future research directions in this area include:

Library Design: Designing a combinatorial library based on the this compound scaffold. This would involve varying the substituents on the benzyl ring, the carboxamide nitrogen, and potentially on the diazepane ring itself.

Solid-Phase Synthesis: Developing a robust solid-phase synthesis protocol for the parallel synthesis of the designed library. This would enable the efficient production of a large number of analogs.

High-Throughput Screening (HTS): Screening the generated library against a panel of biological targets using HTS assays to identify structure-activity relationships (SAR). This has been successfully applied to 1,4-benzodiazepine (B1214927) libraries. researchgate.net

Investigation of Material Science Applications (if applicable)

While the primary focus for diazepane-containing compounds has been in medicinal chemistry, their unique structural features may also lend themselves to applications in material science.

Potential areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): Exploring the potential of this compound and its derivatives as host or emissive materials in OLEDs. The aromatic and heteroatomic nature of the molecule could lead to interesting photophysical properties.

Supramolecular Chemistry: Investigating the ability of the compound to form well-defined supramolecular assemblies through hydrogen bonding (via the carboxamide) and π-π stacking (via the benzyl group). These assemblies could have applications in sensing or as functional materials.

Coordination Polymers: The diazepane ring with its two nitrogen atoms could act as a ligand for metal ions, potentially forming coordination polymers with interesting magnetic or catalytic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-1,4-diazepane-1-carboxamide?

- Methodological Answer : A common approach involves coupling tert-butyl homopiperazine-1-carboxylate with a carboxylic acid derivative (e.g., 3-cyclopentylpropanoic acid) using amide coupling reagents (e.g., HATU or EDCI) followed by Boc deprotection with HCl. Subsequent urea formation with isocyanates (e.g., 1-butyl-4-isocyanatobenzene) under anhydrous conditions yields the target compound. Optimization of reaction solvents (e.g., DMF or THF) and stoichiometry is critical for yield improvement .

| Synthetic Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, 0°C to RT | 65-75 |

| Boc Deprotection | 4M HCl in dioxane, RT, 2h | >90 |

| Urea Formation | Triphosgene, TEA, CH₂Cl₂, 0°C | 50-60 |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm proton environments (e.g., benzyl protons at δ 4.2–4.5 ppm, diazepane backbone signals).

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] calculated for C₁₈H₂₅N₃O₂: 316.2015).

- X-ray Crystallography : If crystalline, compare bond lengths/angles to structurally related diazepanes (e.g., 1-Benzyl-1,4-diazepan-5-one, Acta Cryst. E 2008) .

Q. What analytical methods are suitable for purity assessment?

- Methodological Answer :

- HPLC : C18 column (4.6 × 250 mm), mobile phase gradient of acetonitrile/water (0.1% formic acid), UV detection at 254 nm.

- LC-MS : ESI+ mode to detect impurities; validate against reference standards.

- TGA/DSC : Thermal stability analysis (e.g., decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

Cross-Lab Validation : Replicate experiments in ≥2 independent labs using standardized protocols.

Dose-Response Curves : Use 8-point dilution series (0.1 nM–100 µM) to calculate IC₅₀/EC₅₀.

Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and functional assays (e.g., cAMP modulation) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during coupling steps.

- Chiral HPLC : Utilize CHIRALPAK® IG-3 columns (heptane/ethanol, 90:10) for enantiomer separation.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) to isolate desired stereoisomers .

Q. How do structural modifications impact pharmacological activity?

- Methodological Answer :

-

SAR Studies : Synthesize derivatives (e.g., alkyl chain variations, halogen substitutions) and evaluate:

-

Binding Affinity : Radioligand displacement assays (e.g., H-labeled analogs).

-

Functional Activity : cAMP/G protein-coupled receptor signaling in HEK293 cells.

-

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like CB2 receptors .

Derivative R-Group CB2 IC₅₀ (nM) Parent Compound N-Benzyl 12.3 ± 1.5 Chlorinated Analog 4-Cl-Benzyl 8.7 ± 0.9 Cyclohexyl Substituent Cyclohexylmethyl 25.6 ± 3.1

Q. What methodologies assess in vitro toxicological profiles?

- Methodological Answer :

- Ames Test : Plate incorporation assay (TA98/TA100 strains) to evaluate mutagenicity.

- hERG Assay : Patch-clamp electrophysiology to screen for cardiac liability (IC₅₀ >10 µM preferred).

- Cytotoxicity : MTT assay in HepG2 cells (72h exposure; CC₅₀ >100 µM acceptable) .

Data Interpretation & Validation

Q. How to address conflicting crystallographic data in structural reports?

- Methodological Answer :

Refinement Checks : Ensure R-factor <0.05 and data-to-parameter ratio >20.

Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., diazepane ring torsion angles ±5° deviation acceptable).

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to validate experimental data .

Q. What statistical approaches are robust for SAR dataset analysis?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS to identify key physicochemical descriptors (e.g., logP, polar surface area).

- Machine Learning : Random Forest or SVM models trained on 50+ analogs to predict activity cliffs.

- p-Value Adjustment : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products